N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine
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Overview
Description
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-(2,2,2-trifluoroethoxy)benzaldehyde and isopropylamine.
Formation of Schiff Base: The aldehyde group of 2-(2,2,2-trifluoroethoxy)benzaldehyde reacts with isopropylamine to form a Schiff base under mild acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be employed under appropriate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Mechanism of Action
The mechanism of action of N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine
- N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]butan-2-amine
Uniqueness
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine is unique due to the presence of the trifluoroethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for the development of drugs and materials with specific desired properties.
Properties
IUPAC Name |
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-9(2)16-7-10-5-3-4-6-11(10)17-8-12(13,14)15/h3-6,9,16H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKRTOIAGXBCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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